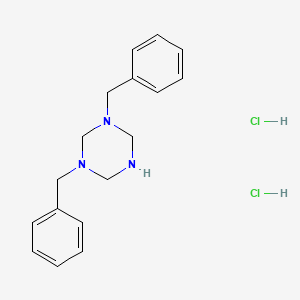
1,3-Dibenzyl-1,3,5-triazinane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibenzyl-1,3,5-triazinane dihydrochloride is a chemical compound belonging to the class of triazinanes. Triazinanes are nitrogen-containing heterocycles that have gained significant attention due to their diverse applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms in the triazinane ring, and it is commonly used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzyl-1,3,5-triazinane dihydrochloride typically involves the reaction of benzylamine with formaldehyde and ammonia. The reaction proceeds through a series of condensation steps to form the triazinane ring. The general reaction conditions include:
Reactants: Benzylamine, formaldehyde, ammonia
Solvent: Typically an aqueous or alcoholic medium
Temperature: Moderate temperatures (50-70°C)
Catalysts: Acidic catalysts such as hydrochloric acid
The reaction can be summarized as follows:
2C6H5CH2NH2+3CH2O+NH3→C6H5CH2N(CH2)3N(CH2C6H5)+3H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-1,3,5-triazinane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups or the nitrogen atoms in the triazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of 1,3-dibenzyl-1,3,5-triazinane
Reduction: Secondary amines
Substitution: Substituted triazinanes with various functional groups
Scientific Research Applications
1,3-Dibenzyl-1,3,5-triazinane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibenzyl-1,3,5-triazinane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trinitro-1,3,5-triazinane (RDX): An energetic material with a different functional group arrangement.
1,3,5-Triazinane-2,4,6-trione: Known for its use in polymer chemistry and materials science.
Dipyrazolo-1,3,5-triazinane: A fused N-heterocyclic framework with enhanced thermal stability.
Uniqueness
1,3-Dibenzyl-1,3,5-triazinane dihydrochloride is unique due to its specific substitution pattern with benzyl groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H23Cl2N3 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
1,3-dibenzyl-1,3,5-triazinane;dihydrochloride |
InChI |
InChI=1S/C17H21N3.2ClH/c1-3-7-16(8-4-1)11-19-13-18-14-20(15-19)12-17-9-5-2-6-10-17;;/h1-10,18H,11-15H2;2*1H |
InChI Key |
NZOVVDPXKMIUEN-UHFFFAOYSA-N |
Canonical SMILES |
C1NCN(CN1CC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


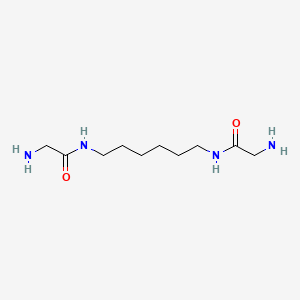
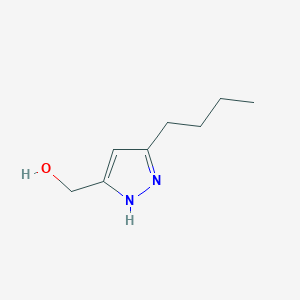
![8-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-3,8-dicarboxylate](/img/structure/B12992403.png)
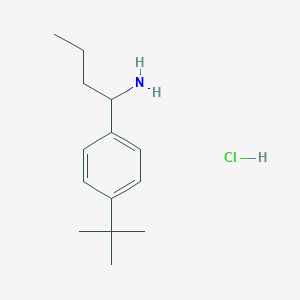
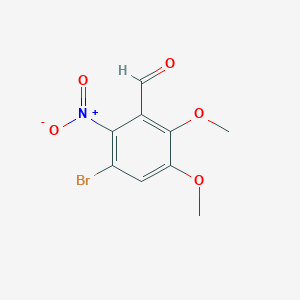
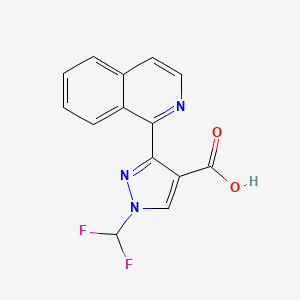
![Ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B12992443.png)
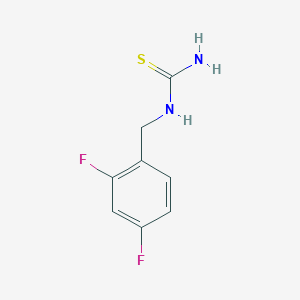
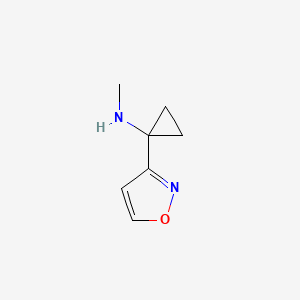
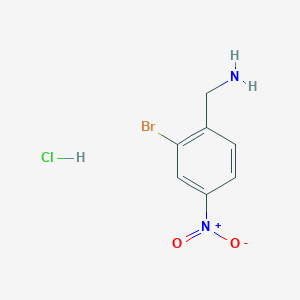

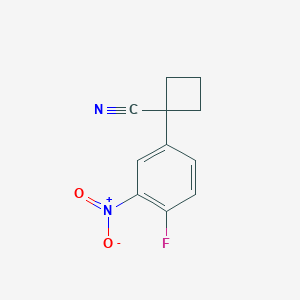
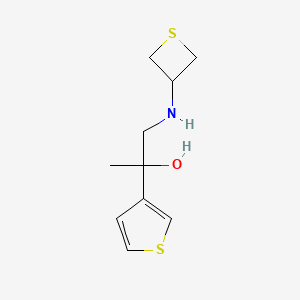
![methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12992480.png)
